molecular formula C9H5FN4S B184665 6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 876884-51-4

6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B184665
CAS RN: 876884-51-4
M. Wt: 220.23 g/mol
InChI Key: VJAKAAWCOOCSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors in the body, which are involved in the development of inflammation and cancer. This compound has also been found to modulate the activity of certain neurotransmitters, which may be involved in the treatment of neurological disorders.
Biochemical and Physiological Effects:
6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the development of inflammation. This compound has also been found to inhibit the activity of certain receptors, such as the epidermal growth factor receptor (EGFR), which is involved in the development of cancer. In addition, it has been found to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which may be involved in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have good solubility in water and organic solvents. However, the compound is relatively unstable and may decompose over time, which can make it difficult to work with. In addition, the compound may have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential use in the treatment of neurological disorders. Another direction is to explore its potential use in the development of new anti-inflammatory and anti-cancer drugs. In addition, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the most common methods is the reaction of 2-Fluorobenzylamine with 2-amino-1,3,4-thiadiazole-5-carboxylic acid in the presence of phosphorus oxychloride and triethylamine. This method yields the desired product in good yield and purity.

Scientific Research Applications

6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the development of new drugs. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

876884-51-4

Product Name

6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C9H5FN4S

Molecular Weight

220.23 g/mol

IUPAC Name

6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C9H5FN4S/c10-7-4-2-1-3-6(7)8-13-14-5-11-12-9(14)15-8/h1-5H

InChI Key

VJAKAAWCOOCSPU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C=NN=C3S2)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NN=C3S2)F

Origin of Product

United States

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